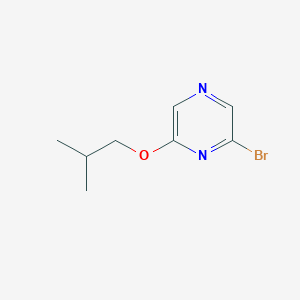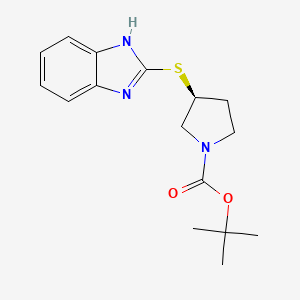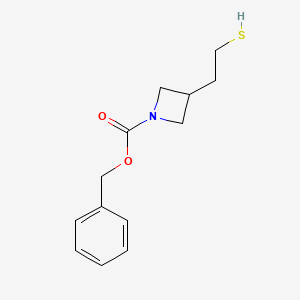![molecular formula C9H10N2O B13968409 4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl-: is a heterocyclic organic compound with a molecular formula of C9H10N2O. It belongs to the benzimidazolone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This is a common method where 1,2-diaminobenzenes react with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be transformed into benzimidazolones through ring-opening reactions.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones.
Curtius Reaction: This involves the reaction of anthranilic acids or phthalic anhydrides with azides to form benzimidazolones.
Industrial Production Methods: Industrial production often involves the cyclocarbonylation of 1,2-diaminobenzenes using phosgene or triphosgene due to their high reactivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzimidazolones can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert benzimidazolones into their corresponding reduced forms.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with benzimidazolones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazolones, oxidized derivatives, and reduced forms .
Applications De Recherche Scientifique
Chemistry:
Intermediate for Synthesis: Benzimidazolones serve as intermediates in the synthesis of more complex organic molecules.
Biology:
Antidiabetic Agents: Some benzimidazolones have shown potential as antidiabetic agents.
Antibacterial and Antifungal Activity: They exhibit significant antibacterial and antifungal properties.
Medicine:
Histamine H3-Receptor Antagonists: Benzimidazolones act as histamine H3-receptor antagonists for various central nervous system indications.
Inhibition of Tubulin Polymerization: They inhibit tubulin polymerization, which is crucial for cell division.
Industry:
Mécanisme D'action
The mechanism of action of benzimidazolones involves their interaction with specific molecular targets and pathways. For instance, as histamine H3-receptor antagonists, they bind to the H3 receptors in the central nervous system, blocking the action of histamine and thereby modulating neurotransmission . In the case of tubulin polymerization inhibition, benzimidazolones bind to tubulin, preventing its polymerization into microtubules, which is essential for cell division .
Comparaison Avec Des Composés Similaires
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-4,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other benzimidazolones .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
4,7-dimethyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-3-4-6(2)8-7(5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) |
Clé InChI |
VAUJNWYZSUTFSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)






![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)


![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)


